TES pentacene
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Overview
Description
TES pentacene, also known as 6,13-bis((triethylsilyl)ethynyl)pentacene, is an organic semiconductor with the molecular formula C38H42Si2. It is a derivative of pentacene, a well-known conjugated organic molecule with high mobility and a sensitive photo response. This compound is used in various electronic applications, including organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs) due to its excellent charge transport properties .
Mechanism of Action
Target of Action
6,13-Bis(trimethylsilylethynyl)pentacene, also known as TIPS-pentacene, is primarily targeted for use in organic electronics . It is a conductive polymer that forms organic thin films for a variety of semiconductor applications .
Mode of Action
TIPS-pentacene interacts with its targets by forming thin films that exhibit high charge carrier mobility and stability . This interaction results in the creation of an organic layer that can be coated onto a silicon (Si) substrate for the fabrication of a highly efficient terahertz (THz) modulator .
Biochemical Pathways
It is known that the compound plays a crucial role in the field of organic electronics, contributing to the development of devices such as organic field-effect transistors .
Pharmacokinetics
Its solubility in various solvents such as acetone, anisole, n-butylbenzene, and toluene is well-documented .
Result of Action
The result of TIPS-pentacene’s action is the formation of organic thin films with high charge carrier mobility and stability . These films can be used in the fabrication of various semiconductor applications, including organic field-effect transistors .
Preparation Methods
TES pentacene can be synthesized through a multi-step process involving the functionalization of pentacene. One common method involves the reaction of pentacene with triethylsilylacetylene in the presence of a palladium catalyst. The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and a temperature range of 60-80°C. The product is then purified through column chromatography to obtain high-purity this compound .
Industrial production methods for this compound often involve solution-processable techniques such as spin coating, dip coating, and inkjet printing. These methods enable large-scale deposition and low-cost fabrication of devices .
Chemical Reactions Analysis
TES pentacene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of pentacenequinone derivatives .
Scientific Research Applications
TES pentacene has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a p-type semiconductor in OFETs and OPVs due to its high charge carrier mobility and stability. In biology, this compound is being explored for its potential use in biosensors and bioelectronics. In medicine, it is being investigated for its potential use in drug delivery systems and diagnostic devices. In industry, this compound is used in the development of flexible and wearable electronic devices .
Comparison with Similar Compounds
TES pentacene is often compared with other similar compounds, such as TIPS pentacene (6,13-bis((triisopropylsilyl)ethynyl)pentacene) and TMS pentacene (6,13-bis((trimethylsilyl)ethynyl)pentacene). These compounds share similar structural features but differ in their side groups, which affect their solubility, stability, and charge transport properties. This compound is unique due to its triethylsilyl side groups, which provide a balance between solubility and charge carrier mobility .
Similar Compounds
- TIPS pentacene (6,13-bis((triisopropylsilyl)ethynyl)pentacene)
- TMS pentacene (6,13-bis((trimethylsilyl)ethynyl)pentacene)
- 5,14-bis((triethylsilyl)ethynyl)pentacene
This compound stands out among these compounds due to its unique combination of properties, making it a valuable material for various electronic applications .
Properties
IUPAC Name |
trimethyl-[2-[13-(2-trimethylsilylethynyl)pentacen-6-yl]ethynyl]silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30Si2/c1-33(2,3)17-15-27-29-19-23-11-7-9-13-25(23)21-31(29)28(16-18-34(4,5)6)32-22-26-14-10-8-12-24(26)20-30(27)32/h7-14,19-22H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKQRRZJBVVBMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
398128-81-9 |
Source
|
Record name | 398128-81-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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